molecular formula C14H20N2O3 B1683920 Vorinostat CAS No. 149647-78-9

Vorinostat

Cat. No.: B1683920
CAS No.: 149647-78-9
M. Wt: 264.32 g/mol
InChI Key: WAEXFXRVDQXREF-UHFFFAOYSA-N
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Description

Vorinostat (suberoylanilide hydroxamic acid, SAHA), marketed as ZOLINZA®, is a pan-histone deacetylase (HDAC) inhibitor first approved by the FDA in 2006 for treating cutaneous T-cell lymphoma (CTCL) . Structurally, it is a synthetic derivative of trichostatin A (TSA), a natural hydroxamate HDAC inhibitor, sharing similar pharmacophoric features: a hydroxamic acid group at one end and a hydrophobic phenyl ring at the other . Crystallographic studies confirm that this compound and TSA bind HDACs identically, explaining their comparable enzymatic inhibition (IC₅₀ ~10–20 nM for HDACs 1–3, 6) . This compound modulates gene expression by increasing histone acetylation, leading to cell cycle arrest, apoptosis, and differentiation in cancer cells . Over 40 clinical trials are ongoing to explore its efficacy in diverse cancers and non-oncologic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vorinostat can be synthesized through a multi-step process. The synthesis typically involves the reaction of suberic acid with aniline to form suberoylanilide, which is then converted to suberoylanilide hydroxamic acid through the reaction with hydroxylamine .

Industrial Production Methods

In industrial settings, the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Vorinostat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different biological activities .

Scientific Research Applications

Vorinostat has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study histone deacetylase inhibition.

    Biology: this compound is used to investigate the role of histone deacetylases in gene expression and cellular differentiation.

    Medicine: Beyond its use in treating cutaneous T-cell lymphoma, this compound is being explored for its potential in treating other cancers and neurological disorders.

    Industry: This compound is used in the development of new therapeutic agents and in drug delivery systems

Mechanism of Action

Vorinostat exerts its effects by inhibiting histone deacetylases, enzymes that remove acetyl groups from histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in an open chromatin structure and increased gene expression. This compound specifically targets class I and II histone deacetylases, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Analogues

Trichostatin A (TSA)

  • Structural Similarity: TSA and vorinostat share nearly identical molecular lengths (5.56–5.93 Å) and binding modes to HDACs .
  • Functional Overlap: Both inhibit class I/II HDACs with similar potency but differ in origin (TSA is natural; this compound is synthetic). This compound’s oral bioavailability and FDA approval make it clinically superior .

4-Phenyl-3-Butenoic Acid (PBA)

  • Mechanistic Overlap: PBA and this compound both inhibit tumorigenic cell growth (e.g., H2009 lung carcinoma) and enhance gap junction intercellular communication (GJIC). Both increase p38 MAPK phosphorylation and reduce JNK phosphorylation in tumor cells .
  • Selectivity Differences: this compound exhibits broader cytotoxicity, significantly reducing growth in non-tumorigenic WBneo3 cells, whereas PBA spares normal cells .

M344

  • HDAC Inhibition Profile: M344 inhibits HDACs 1, 2, 3, 6, and 10 with efficacy similar to this compound but shows stronger inhibition of HDACs 6 and 10 .

Bicyclo[2.2.2]octane-Based Analogues

  • Structural Modifications: Replacing this compound’s phenyl ring with 2-oxabicyclo[2.2.2]octane (compounds 88 and 89) retains apoptotic activity but requires 10-fold higher concentrations (50 μM vs. 5 μM for this compound) for equivalent effects .

Transcriptomic and Chemo-Genomic Profiles

  • Transcriptome Similarity: this compound’s differential gene expression signature (top 500 up/downregulated genes in MCF7, PC3, HL60 cells) identifies compounds with overlapping transcriptomic effects (e.g., HDAC inhibitors, kinase inhibitors). These are ranked by p-value in supplementary databases .
  • Chemo-Transcriptomic Clustering: Machine learning reveals this compound and TSA cluster together due to shared hydroxamate-based HDAC inhibition and antimalarial activity .

Pharmacological and Clinical Comparisons

Table 1: Key Comparative Data

Compound HDAC Targets IC₅₀ (nM) Selectivity (Cancer vs. Normal) Clinical Status
This compound HDAC 1–3, 6, 10 10–20 Moderate (e.g., CTCL) FDA-approved (CTCL)
TSA HDAC 1–3, 6, 10 1–10 High (research-only) Preclinical
PBA Non-HDAC mechanisms N/A High (tumor-selective) Experimental
M344 HDAC 1–3, 6, 10 5–50 Similar to this compound Phase I/II trials
Valproate HDAC 1–2 >1000 Low (neurotoxicity) Approved (epilepsy)

Efficacy in Hematologic Malignancies

  • Novel compounds (e.g., 7e, 7k) designed for leukemia exhibit higher selectivity for MV4-11 cells than this compound, with optimized HDAC1/7 binding .

Emerging Compounds and Challenges

  • Nanoparticle Formulations: this compound-loaded mesoporous silica nanoparticles (MCM-41-NH₂-VOR) enhance solubility and apoptosis induction in CTCL cells compared to free drug .

Biological Activity

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor that has garnered attention for its potential in cancer therapy. It primarily functions by inhibiting the activity of class I and class II HDAC enzymes, leading to the accumulation of acetylated proteins, which plays a crucial role in regulating gene expression and cellular processes such as apoptosis, differentiation, and cell cycle arrest.

The biological activity of this compound is primarily attributed to its ability to inhibit HDACs. This inhibition results in increased acetylation of histones and non-histone proteins, which alters gene expression and affects various cellular pathways:

  • Transcriptional Effects : this compound modifies the transcription of approximately 2-5% of expressed genes by increasing histone acetylation. This change can activate tumor suppressor genes and inhibit oncogenes, thereby promoting apoptosis in cancer cells .
  • Non-Transcriptional Effects : It also influences non-transcriptional pathways, such as cell cycle regulation and apoptosis induction. This compound has been shown to upregulate pro-apoptotic proteins (e.g., Bim, Bak) while downregulating anti-apoptotic proteins (e.g., Bcl-2), facilitating cell death in cancerous cells .

Biological Activity in Cancer Treatment

This compound has been evaluated in various clinical trials for its efficacy against different types of cancers, particularly hematological malignancies. The following table summarizes key findings from clinical studies:

Study Type Cancer Type Dosage Efficacy Notes
Phase ICutaneous T-cell lymphoma (CTCL)400 mg daily30% overall response rateTolerable side effects reported .
Phase IIMultiple Myeloma200 mg twice dailyImproved survival rates observedCombined with other therapies showed synergy .
Phase IAcute Myeloid Leukemia (AML)300 mg twice weekly14% complete response rateSide effects included fatigue and dehydration .
Phase IISolid tumorsVariesTumor size reduction noted after 3 monthsEfficacy in combination with chemotherapy .

Case Studies

  • Cutaneous T-cell Lymphoma : In a pivotal study involving patients with CTCL, this compound demonstrated a significant response rate, leading to FDA approval for this indication. Patients receiving this compound experienced symptom relief and tumor reduction, highlighting its therapeutic potential in skin-related malignancies .
  • Leukemia : this compound's effects on hematological malignancies have been promising. In a Phase I trial focusing on AML, patients showed notable responses, with some achieving complete remission. The study emphasized this compound's role in enhancing the effects of traditional chemotherapy agents .
  • Combination Therapies : this compound has been tested in combination with other agents such as azacitidine in patients with advanced myelodysplastic syndromes (MDS). Results indicated a synergistic effect that improved overall response rates significantly compared to monotherapy .

Safety Profile

This compound is generally well-tolerated; however, it is associated with several dose-limiting toxicities (DLTs). Common side effects include:

  • Anorexia
  • Diarrhea
  • Fatigue
  • Dehydration

These adverse effects necessitate careful monitoring during treatment but are often manageable with supportive care .

Q & A

Basic Research Questions

Q. What experimental models and methodologies are recommended to study Vorinostat’s molecular mechanisms in cancer cells?

this compound’s primary mechanism involves histone deacetylase (HDAC) inhibition, leading to histone hyperacetylation and altered gene expression. To study this, use in vitro models like CTCL cell lines treated with this compound (5 μM for 0–24 hours) and analyze transcriptional profiles via oligonucleotide microarrays (Agilent 44K Human Whole Genome) . For protein stability effects (e.g., p27/p21 upregulation), perform real-time PCR and Western blotting to quantify mRNA and protein levels of targets like Skp2 and Cks1 .

Q. How is this compound’s pharmacokinetic profile characterized in preclinical and clinical studies?

this compound exhibits dose-proportional pharmacokinetics with minimal food effects. Use phase I/II trials to assess parameters like maximum plasma concentration (Cmax) and half-life (t½). Population pharmacokinetic analyses should include demographic variables (age, hepatic function) and evaluate glucuronidation via UGT1A1 polymorphisms, which correlate with toxicity . Avoid cytochrome P-450 metabolic studies, as this compound is not metabolized by this system .

Q. What are the standard criteria for selecting cell lines to evaluate this compound’s efficacy?

Prioritize cell lines with well-documented HDAC overexpression or aberrant histone acetylation (e.g., CTCL lines like Hut78 and HH). Validate responses using proliferation assays (MTT) and apoptosis markers (Annexin V/PI staining) . Include controls with HDAC inhibitors like valproic acid to compare specificity .

Advanced Research Questions

Q. How should researchers design experiments to assess this compound’s synergistic effects with PI3K, PIM, or HSP90 inhibitors?

Use combination index (CI) analysis via the Chou-Talalay method. Treat CTCL cells with this compound (1–5 μM) and inhibitors (e.g., 17-AAG for HSP90) at varying concentrations. Monitor synergistic apoptosis via caspase-3 activation and validate using RNA-seq to identify co-regulated pathways (e.g., AKT suppression) . Include time-course studies to distinguish transient vs. sustained effects .

Q. What methodologies resolve contradictions in this compound-induced HSP70 expression and its role in drug resistance?

HSP70 induction by this compound may reflect direct transcriptional activation or indirect HSP90 inhibition. To clarify, perform chromatin immunoprecipitation (ChIP) assays using anti-HDAC antibodies on HSP70 promoters . Compare outcomes in HSP90-knockdown models. For resistance studies, generate HSP70-overexpressing cell lines and assess IC50 shifts in this compound-treated cohorts .

Q. How can in silico approaches predict this compound’s interactions with novel targets like CENPI?

Use molecular docking tools (AutodockVina 1.2.2) to simulate this compound-CENPI binding. Convert protein structures (PDB ID: 2.5 Å resolution) and ligand files (PubChem CID: 5311) to PDBQT format. Analyze binding affinity (ΔG) and interaction modes (hydrogen bonds, hydrophobic pockets) . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. What strategies address variability in this compound’s latency-reversing effects in HIV studies?

Variability may stem from host gene expression heterogeneity. Use dynamic mathematical models to quantify HIV transcription kinetics in patient-derived CD4+ T cells. Measure viral RNA spikes via qRT-PCR at 2–8 hours post-treatment and correlate with histone acetylation levels (H3K9ac ELISA) . Stratify data by UGT1A1 genotypes to account for metabolic differences .

Q. Methodological Considerations for Data Analysis

  • Transcriptomic Data: Normalize microarray results with Feature Extraction software (v9.0) and apply Benjamini-Hochberg correction for false discovery rates .
  • Pharmacokinetic Modeling: Use non-compartmental analysis (NCA) for AUC and Cmax calculations. For population PK, employ nonlinear mixed-effects models (NONMEM) .
  • Synergy Quantification: Calculate dose-reduction indices (DRI) to determine clinical relevance of combination therapies .

Properties

IUPAC Name

N'-hydroxy-N-phenyloctanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18)
Source PubChem
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InChI Key

WAEXFXRVDQXREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H20N2O3
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DSSTOX Substance ID

DTXSID6041133
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Molecular Weight

264.32 g/mol
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Physical Description

Solid
Record name Vorinostat
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Solubility

Slightly soluble in ethanol, isopropanol and acetone; freely soluble in dimethylsulfide; insoluble in methylene chloride, 7.16e-02 g/L
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Color/Form

White to light orange powder, White solid

CAS No.

149647-78-9
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Melting Point

159-160.5 °C
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Synthesis routes and methods I

Procedure details

Another process for the preparation of vorinostat has been reported in OPPI Briefs, 2001, vol. 33(4), pages 391-394. The reported process, illustrated in Scheme 6, involves conversion of suberic acid to suberic anhydride, which on treatment with aniline gives suberanilic acid. Coupling of this suberanilic acid with ethyl chloroformate gives a mixed anhydride which upon treatment with hydroxylamine gives vorinostat in an overall yield of 58%. In the first step, there is competition between the formation of suberic anhydride and the linear anhydride and consequently isolation of pure suberic anhydride from the reaction mixture is very difficult. This process step is also hindered by the formation of process impurities and competitive reactions. In the second step, there is formation of dianilide by reaction of two moles of aniline with the linear anhydride. In the third step, suberanilic acid is an inconvenient by-product as the suberanilic acid is converted to a mixed anhydride with ethyl chloroformate, which is highly unstable and is converted back into suberanilic acid. Consequently, it is very difficult to obtain pure vorinostat from the reaction mixture. Although the reported yield was claimed to be 58%, when repeated a yield of only 38% was obtained.
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Synthesis routes and methods II

Procedure details

The seed slurry is prepared by combining vorinostat-fine dry cake (97.8-116.3 g, 0.37-0.44 mol) and 50:50 (v/v) ethanol/water solution (1.0-1.2 L). Under a minimum of 15 psig pressure, the seed slurry is heated to 62-66° C., aged for about 0.5 hours and then cooled to 60-64° C.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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